molecular formula C15H10Cl2N2O2 B2559613 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 1164467-12-2

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No. B2559613
M. Wt: 321.16
InChI Key: GBRKZCDVNNWGRO-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, commonly known as DCB-oxime, is an aromatic heterocyclic compound that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, including as a catalyst, ligand, and reagent. DCB-oxime has been studied extensively and has been found to have a number of important biochemical and physiological effects.

Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis : Indole and its derivatives, including isatin (1H-indole-2,3-diones), are crucial for developing pharmacologically active compounds. Various synthesis methods, such as the Fischer indole synthesis, provide frameworks for creating indole-based molecules with potential therapeutic uses (Taber & Tirunahari, 2011).

Heterocyclic Compounds Based on Isatins : Isatin and its derivatives are valuable for synthesizing a wide range of N-heterocycles with significant biological activities. The Pfitzinger, ring-opening, and ring expansion reactions are key methods for creating new heterocyclic compounds from isatin (Sadeghian & Bayat, 2022).

Anticonvulsant Agents : Isatin derivatives, specifically Schiff bases, have been identified as potent anticonvulsant agents. Their ability to act at low concentrations highlights the therapeutic potential of indole derivatives in neurology (Mathur & Nain, 2014).

Biologically Oriented Applications

Bioactivity of Isatin Derivatives : Isatin, known chemically as indole-1H-2,3- dione, and its analogs have shown a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, and antiviral effects. This diversity underlines the importance of indole derivatives in medicinal chemistry and drug development (Chauhan et al., 2020).

Pharmacokinetics and Hepatic Protection : Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver injuries through mechanisms such as detoxification, immunomodulation, and anti-inflammation (Wang et al., 2016).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-21)15(19)20/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKEDJBCQNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=C(C=C3)Cl)Cl)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.